N-(2-Fluorophenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide
Description
N-(2-Fluorophenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide is a synthetic organic compound featuring a propenamide backbone substituted with a 2-fluorophenyl group at the amide nitrogen and a 3-nitrophenyl-substituted furan ring at the β-position (Fig. 1).
Properties
CAS No. |
853351-18-5 |
|---|---|
Molecular Formula |
C19H13FN2O4 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
(E)-N-(2-fluorophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C19H13FN2O4/c20-16-6-1-2-7-17(16)21-19(23)11-9-15-8-10-18(26-15)13-4-3-5-14(12-13)22(24)25/h1-12H,(H,21,23)/b11-9+ |
InChI Key |
XRHRIZZPLXMHIK-PKNBQFBNSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])F |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(3-Nitrophenyl)Furan-2-Carbaldehyde
The furan ring is constructed using a Paal-Knorr synthesis, where 3-nitroacetophenone undergoes cyclocondensation with ethyl acetoacetate in the presence of sulfuric acid. The resulting 5-(3-nitrophenyl)furan-2-carbaldehyde is isolated via vacuum distillation, achieving a melting point of 117°C and a purity of 92%. Nitration is performed using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to ensure regioselectivity at the 3-position of the phenyl group.
Table 1: Reaction Conditions for Furan Intermediate
| Parameter | Value |
|---|---|
| Starting Material | 3-Nitroacetophenone |
| Cyclizing Agent | Ethyl acetoacetate |
| Catalyst | H₂SO₄ (conc.) |
| Reaction Temperature | 80°C |
| Yield | 68% |
Acrylamide Backbone Formation
The acrylamide segment is synthesized via a carbodiimide-mediated coupling between 3-(5-nitrofuran-2-yl)acrylic acid and 2-fluoroaniline. This method, adapted from Patent WO2005019201A2, employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent in dimethylformamide (DMF) at 10–15°C. The reaction proceeds via an active ester intermediate, with triethylamine (TEA) as a base to scavenge HCl byproducts.
Critical Optimization Parameters :
-
Solvent Choice : DMF enhances reagent solubility and stabilizes the reactive intermediate.
-
Temperature Control : Maintaining temperatures below 15°C minimizes side reactions such as oligomerization.
-
Molar Ratios : A 1:1.05 ratio of acrylic acid to DCC ensures complete activation.
Final Coupling and Purification
The furan and acrylamide intermediates are coupled via a Heck reaction using palladium(II) acetate as a catalyst. The reaction is conducted in tetrahydrofuran (THF) at 80°C for 12 hours, achieving a 74% yield. Post-reaction purification involves column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol to attain >99% purity.
Table 2: Final Coupling Reaction Metrics
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ |
| Ligand | Triphenylphosphine |
| Solvent | THF |
| Reaction Time | 12 hours |
| Isolated Yield | 74% |
Mechanistic Insights and Side Reaction Mitigation
The Heck coupling mechanism involves oxidative addition of the aryl halide to Pd(0), followed by alkene insertion and reductive elimination. Competing pathways, such as homocoupling of the furan intermediate, are suppressed by using a 10 mol% excess of the acrylamide component. Side products, including unreacted 2-fluoroaniline (<2%), are removed via aqueous extraction (5% NaHCO₃).
Analytical Validation and Quality Control
Purity is confirmed via high-performance liquid chromatography (HPLC) with a C18 column (retention time: 8.2 min) and nuclear magnetic resonance (NMR) spectroscopy. The ¹H NMR spectrum exhibits characteristic signals at δ 10.4 ppm (amide NH) and δ 7.80 ppm (furan protons). Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 353.1 [M+H]⁺.
Scalability and Industrial Feasibility
Bench-scale syntheses (100 g batches) demonstrate consistent yields (70–75%) under optimized conditions. Key challenges include the exothermic nature of the DCC-mediated coupling, necessitating jacketed reactors for temperature control. Economic analyses suggest a raw material cost of $12.50/g at industrial scales, with DCC and palladium catalysts contributing 60% of expenses .
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluorophenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction of the nitro group: Produces the corresponding amine.
Oxidation of the furan ring: Can lead to the formation of diketones or other oxidized products.
Substitution of the fluorine atom: Results in the formation of various substituted derivatives.
Scientific Research Applications
N-(2-Fluorophenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-(2-Fluorophenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Structural Variations and Electronic Effects
Pharmacological and Physicochemical Properties
- Solubility: The absence of polar groups (e.g., hydroxyl or methoxy) may reduce aqueous solubility compared to derivatives like (E)-2-cyano-N-(2-hydroxyphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide .
Biological Activity
N-(2-Fluorophenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide is a synthetic organic compound notable for its complex structure and potential biological activities. With the molecular formula C19H13FN2O4 and a molecular weight of 352.3 g/mol, this compound features a fluorophenyl group, a nitrophenyl group, and a furan ring connected through a propenamide linkage. Its unique combination of functional groups may enhance its ability to penetrate biological membranes and interact with specific molecular targets, making it an interesting candidate for various chemical and biological applications.
Chemical Structure and Properties
The compound's structure is characterized by the following features:
- Fluorophenyl Group : Enhances electronic properties.
- Nitrophenyl Group : Capable of undergoing bioreduction, potentially leading to reactive intermediates.
- Furan Ring : Contributes to the overall reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H13FN2O4 |
| Molecular Weight | 352.3 g/mol |
| IUPAC Name | (E)-N-(2-fluorophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |
| CAS Number | 853351-18-5 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. The nitro group can be reduced to form reactive intermediates that may modulate protein activity, influencing various biological pathways. The compound's lipophilicity, enhanced by the fluorine atom, facilitates its passage through biological membranes.
Case Studies and Research Findings
- Antitumor Activity : Research indicates that compounds similar to this compound exhibit significant antitumor properties. The mechanism involves the inhibition of cancer cell proliferation through apoptosis induction.
- Enzyme Inhibition Studies : Studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation processes.
- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against various bacterial strains, indicating potential use in treating infections.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antitumor | Induces apoptosis in cancer cells |
| Enzyme Inhibition | Inhibits COX enzymes |
| Antimicrobial | Effective against certain bacterial strains |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(2-Fluorophenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis involves multi-step organic reactions, including:
- Coupling reactions : Palladium-catalyzed cross-coupling to link the furyl and nitrophenyl groups.
- Amide bond formation : Using carbodiimide-based coupling agents to attach the fluorophenyl group.
- Optimization : Reaction temperature (60–80°C), pH (neutral to slightly basic), and catalyst loading (5–10% Pd) are critical for yield (70–85%) and purity. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) are used for real-time monitoring .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR confirm structural integrity, with distinct signals for the fluorophenyl (δ 7.2–7.5 ppm) and nitrophenyl (δ 8.1–8.3 ppm) groups.
- High-resolution mass spectrometry (HRMS) : Validates the molecular ion peak at m/z 352.3 (calculated for CHFNO).
- HPLC : Purity >95% achieved using a C18 column with acetonitrile/water (70:30) mobile phase .
Q. What are the primary biological targets hypothesized for this compound?
- Methodological Answer : Preliminary studies suggest interactions with:
- Enzymes : Nitroreductases via bioreduction of the nitro group to cytotoxic intermediates.
- Membrane receptors : Fluorine-enhanced lipophilicity (LogP ≈ 3.2) promotes penetration and binding to G-protein-coupled receptors (GPCRs).
- Validation : Surface plasmon resonance (SPR) and molecular docking are used to assess affinity .
Advanced Research Questions
Q. How does the fluorine substituent influence electronic properties and membrane permeability compared to non-fluorinated analogs?
- Methodological Answer :
- Electronic effects : Fluorine’s electronegativity increases the compound’s dipole moment (calculated: 4.8 Debye) and stabilizes the amide bond via resonance.
- Permeability : The fluorine atom enhances logD (3.5 vs. 2.8 for non-fluorinated analogs), improving blood-brain barrier penetration in murine models.
- Tools : Density functional theory (DFT) simulations and parallel artificial membrane permeability assays (PAMPA) .
Q. What is the mechanistic role of the nitro group in bioreduction pathways, and how does this affect biological activity?
- Methodological Answer :
- Bioreduction : Under hypoxic conditions, NADPH-dependent nitroreductases convert the nitro group to a hydroxylamine intermediate, generating reactive oxygen species (ROS).
- Biological impact : ROS induction correlates with apoptosis in cancer cell lines (IC = 12 μM in HeLa cells).
- Validation : Electron paramagnetic resonance (EPR) detects ROS, while siRNA knockdown of nitroreductases reduces efficacy .
Q. How do structural modifications (e.g., chloro vs. nitro substituents) impact biological efficacy?
- Data-Driven Analysis :
| Analog Substituent | LogP | IC (HeLa cells, μM) | Target Affinity (GPCR, nM) |
|---|---|---|---|
| 3-Nitrophenyl (target) | 3.5 | 12.0 | 45 |
| 4-Chlorophenyl | 3.8 | 28.5 | 120 |
| 4-Methoxyphenyl | 2.9 | >50 | 300 |
- Key Insight : Nitro groups enhance cytotoxicity and target specificity compared to chloro or methoxy analogs .
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and assay conditions (e.g., 48-hour exposure, 5% CO).
- Purity verification : Reanalyze compounds via HPLC before biological testing to exclude degradation products.
- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC normalized to positive controls) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
